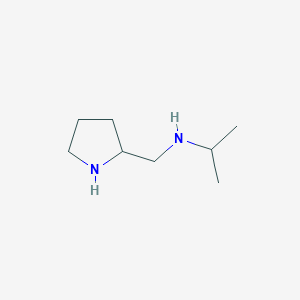
4-甲氧基哌啶-1-磺酰氯
描述
4-Methoxypiperidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 355849-73-9 . It has a molecular weight of 213.68 and its IUPAC name is 4-methoxy-1-piperidinesulfonyl chloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 4-Methoxypiperidine-1-sulfonyl chloride is1S/C6H12ClNO3S/c1-11-6-2-4-8 (5-3-6)12 (7,9)10/h6H,2-5H2,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
4-Methoxypiperidine-1-sulfonyl chloride is a powder that is stored at room temperature . It has a molecular weight of 213.68 .科学研究应用
1. 有机合成中的光谱研究
Dykun 等人 (2021) 进行的一项研究探索了棉酚的磺酰化,在 4-甲氧基吡啶 N-氧化物和三乙胺存在下使用甲苯磺酰氯。该研究利用 HPLC、FT-IR、UV-Vis、NMR 和质谱等光谱技术来了解棉酚中羟基磺酰化的顺序。这项研究突出了 4-甲氧基吡啶 N-氧化物作为催化剂的有效性,展示了其在选择性有机合成过程中的潜力 (Dykun 等,2021)。
2. 合成和抗菌性能
Mohamed (2007) 合成了 4-(2-甲氧基苄基)-6-芳基吡啶嗪-3-磺酰氯,并探索了它们与氮亲核试剂的反应性。确定了合成的磺酰胺衍生物的化学结构,并评估了它们的抗菌活性。一些合成的化合物对大肠杆菌和金黄色葡萄球菌等病原体表现出显着的抗菌活性 (Mohamed,2007)。
3. 振动光谱研究和化学意义
Nagarajan 和 Krishnakumar (2018) 的研究重点是 4-氰基-2-甲氧基苯磺酰氯及其衍生物的振动光谱研究。他们使用光谱和理论方法检查了分子几何、HOMO、LUMO、NBO 和 NLO 值,有助于更好地理解化学中的磺酰氯衍生物 (Nagarajan & Krishnakumar,2018)。
4. 药学中的抗癌活性
Muškinja 等人 (2019) 通过磺酰氯与酚类查耳酮类似物反应合成了三系列磺酰酯。他们的研究重点是这些化合物对各种癌细胞系的体外细胞毒活性。结果显示出强烈的抗癌活性,具有中等到高的选择性,表明在抗癌药物开发中具有潜在应用 (Muškinja 等,2019)。
5. 合成中的离子液体
Velpula 等人 (2015) 引入了 1-磺基吡啶氯化物作为一种高效且可回收的离子液体,用于合成稠合的 3,4-二氢嘧啶-2(1H)-酮和硫酮。该研究显示了此类化合物在无溶剂条件下促进有机合成的潜力,突出了它们在化学反应中的多功能性 (Velpula 等,2015)。
作用机制
Target of Action
It’s worth noting that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, often interacting with a variety of biological targets.
Mode of Action
Sulfonyl chlorides, in general, are highly reactive towards water and other nucleophiles such as ammonia due to the presence of a good leaving group (Cl) . This reactivity is often harnessed in synthetic chemistry for the formation of various derivatives.
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
The effects of similar piperidine derivatives can range widely, depending on their specific targets and modes of action .
安全和危害
This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
4-Methoxypiperidine-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic groups such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively . These interactions can modify the activity and function of the target biomolecules, making 4-Methoxypiperidine-1-sulfonyl chloride a valuable tool in biochemical research.
Cellular Effects
The effects of 4-Methoxypiperidine-1-sulfonyl chloride on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their function and localization within the cell, impacting various cellular processes . Additionally, 4-Methoxypiperidine-1-sulfonyl chloride can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 4-Methoxypiperidine-1-sulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming stable sulfonamide or sulfonate ester bonds . This covalent modification can inhibit or activate enzyme activity, depending on the specific target and the nature of the interaction. Additionally, the modification of transcription factors and other regulatory proteins can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxypiperidine-1-sulfonyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that the effects of 4-Methoxypiperidine-1-sulfonyl chloride on cellular function can persist for extended periods, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 4-Methoxypiperidine-1-sulfonyl chloride in animal models vary with different dosages. At low doses, the compound can selectively modify target proteins and enzymes without causing significant toxicity . At higher doses, 4-Methoxypiperidine-1-sulfonyl chloride can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without adverse effects .
Metabolic Pathways
4-Methoxypiperidine-1-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of sulfonamide and sulfonate ester derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-Methoxypiperidine-1-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and overall efficacy .
Subcellular Localization
4-Methoxypiperidine-1-sulfonyl chloride exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .
属性
IUPAC Name |
4-methoxypiperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-11-6-2-4-8(5-3-6)12(7,9)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHWNEIDFLVBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278167 | |
| Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355849-73-9 | |
| Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355849-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


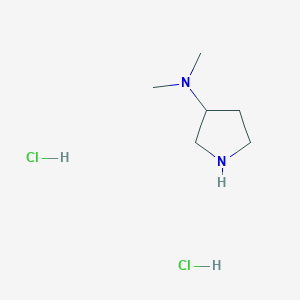

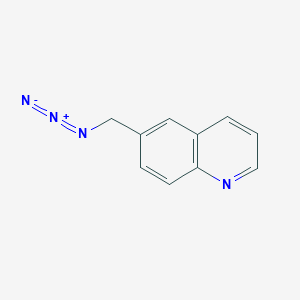
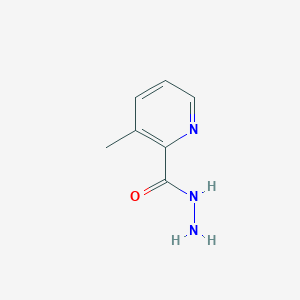
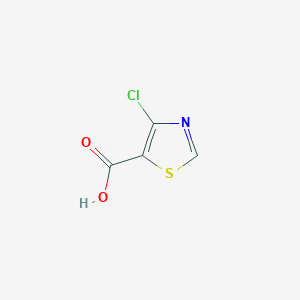



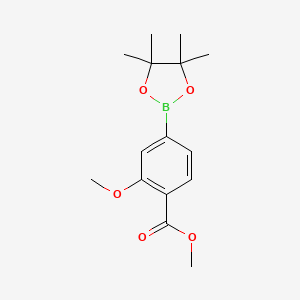

![Dibenzo[b,d]furan-3-sulfonyl chloride](/img/structure/B1370798.png)
![(3-Aminopropyl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B1370801.png)
